1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-oxo-2-phenylethyl)-
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Overview
Description
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-oxo-2-phenylethyl)- is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its two methoxyphenyl groups and a phenylethyl group attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-oxo-2-phenylethyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as nitriles or amidines.
Introduction of Methoxyphenyl Groups: This step might involve electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the Phenylethyl Group: This could be done through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-oxo-2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-oxo-2-phenylethyl)- depends on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: Another triazine compound with different substitution patterns.
2,4-Diamino-6-phenyl-1,3,5-triazine: A triazine derivative with amino and phenyl groups.
6-Methoxy-1,2,4-triazine: A simpler triazine with a methoxy group.
Uniqueness
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-oxo-2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
102429-77-6 |
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Molecular Formula |
C25H21N3O4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
5,6-bis(4-methoxyphenyl)-2-phenacyl-1,2,4-triazin-3-one |
InChI |
InChI=1S/C25H21N3O4/c1-31-20-12-8-18(9-13-20)23-24(19-10-14-21(32-2)15-11-19)27-28(25(30)26-23)16-22(29)17-6-4-3-5-7-17/h3-15H,16H2,1-2H3 |
InChI Key |
HMIJOSKTWXGVSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)OC)CC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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